

A Technical Guide to the Solubility of 5-Hexynenitrile in Common Organic Solvents

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Compound of Interest

Compound Name: 5-Hexynenitrile

Cat. No.: B081637

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This technical guide provides a comprehensive overview of the solubility characteristics of **5-hexynenitrile**. Due to the limited availability of specific quantitative solubility data in public literature and databases, this document focuses on the known physical properties, qualitative solubility predictions based on chemical principles, and a detailed experimental protocol for determining solubility.

Introduction to 5-Hexynenitrile

5-Hexynenitrile (CAS No: 14918-21-9) is a bifunctional organic molecule containing both a terminal alkyne and a nitrile functional group.^[1] Its structure allows for versatile chemical transformations, making it a valuable building block in organic synthesis. Understanding its solubility is critical for reaction setup, purification, and formulation in various research and development applications.

Chemical Structure:

- Formula: C_6H_7N
- Structure: $HC\equiv C(CH_2)_3CN$
- Key Features: A polar nitrile ($-C\equiv N$) group and a relatively nonpolar terminal alkyne ($HC\equiv C-$) and hydrocarbon chain.

Physical Properties

A summary of the key physical properties of **5-hexynenitrile** is presented in Table 1. This data is essential for handling and for designing solubility experiments.

Property	Value	Source
CAS Number	14918-21-9	[1][2]
Molecular Weight	93.13 g/mol	[1]
Form	Liquid	[1]
Boiling Point	115-117 °C (lit.)	[1]
Density	0.889 g/mL at 25 °C (lit.)	[1]
Refractive Index	n _{20/D} 1.44 (lit.)	[1]
Flash Point	42 °C (107.6 °F) - closed cup	[1]

Predicted Solubility in Organic Solvents

Quantitative solubility data for **5-hexynenitrile** is not readily available in published literature. However, based on the principle of "like dissolves like," we can make qualitative predictions. The molecule has a polar nitrile group, suggesting solubility in polar organic solvents, and a nonpolar hydrocarbon backbone, suggesting solubility in nonpolar solvents. It is expected to be miscible or highly soluble in a range of common organic solvents. A related compound, 5-hexenenitrile, is noted to be soluble in alcohol.[3]

Table 2 provides a qualitative prediction of solubility. These predictions should be confirmed experimentally using the protocol outlined in Section 4.

Solvent	Polarity (Relative)	Predicted Solubility	Rationale
Hexane	0.009	Soluble	The alkyl chain and alkyne group are nonpolar and should interact favorably with hexane.
Toluene	0.099	Soluble	Aromatic, nonpolar solvent that should dissolve the nonpolar parts of the molecule well.
Diethyl Ether	0.117	Soluble	Moderately polar ether that can interact with both the polar and nonpolar parts of the molecule.
Dichloromethane	0.309	Very Soluble	A polar aprotic solvent that is effective at dissolving a wide range of organic compounds.
Ethyl Acetate	0.228	Very Soluble	A polar aprotic solvent capable of dissolving moderately polar compounds.
Acetone	0.355	Very Soluble/Miscible	A highly polar aprotic solvent that should readily dissolve the polar nitrile group.
Ethanol	0.654	Very Soluble/Miscible	A polar protic solvent; the nitrile group can hydrogen bond with the hydroxyl group.

Methanol	0.762	Very Soluble/Miscible	A highly polar protic solvent that should effectively solvate the nitrile group.
Water	1.000	Sparingly Soluble	While the nitrile group is polar, the C6 hydrocarbon body is hydrophobic, likely limiting water solubility. An estimated water solubility for the related 5-hexenenitrile is 2398 mg/L at 25°C. [3]

Experimental Protocol for Solubility Determination

The following is a standard "shake-flask" method, a reliable and widely used technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

4.1. Materials and Equipment

- **5-Hexynenitrile** (solute)
- Selected organic solvents (high purity)
- Analytical balance (± 0.1 mg)
- Glass vials with screw caps or flasks with stoppers
- Constant temperature shaker bath or incubator
- Syringe filters (e.g., 0.45 μm PTFE)
- Volumetric flasks and pipettes

- Analytical instrument for quantification (e.g., GC-FID, HPLC-UV, or ^1H NMR with an internal standard)

4.2. Procedure

- Preparation: Add an excess amount of **5-hexynenitrile** to a glass vial containing a known volume or mass of the chosen solvent (e.g., 5 mL). "Excess" means enough solid/liquid solute is present to ensure a saturated solution with undissolved solute visible.
- Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A period of 24 to 48 hours is typical.
- Phase Separation: After equilibration, stop the agitation and allow the vials to rest at the same constant temperature for at least 24 hours to allow the undissolved solute to settle.
- Sampling: Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe. Avoid disturbing the undissolved material.
- Filtration: Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining microscopic particles.
- Quantification:
 - Accurately weigh the filtered saturated solution.
 - Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a low temperature until a constant weight of the residual **5-hexynenitrile** is achieved. The solubility can be calculated from the mass of the residue and the mass of the solvent.
 - Alternatively, dilute the filtered aliquot with a known volume of a suitable solvent and analyze its concentration using a pre-calibrated analytical method (GC, HPLC, or NMR).

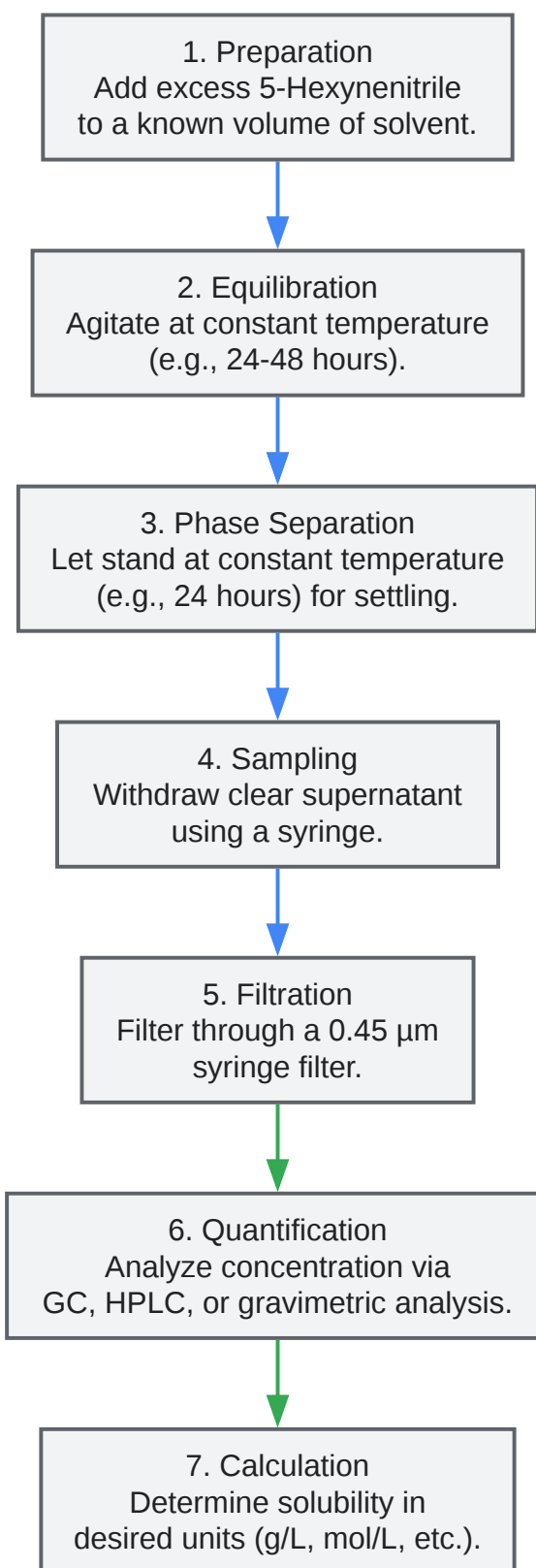
4.3. Calculation

The solubility can be expressed in various units:

- g / 100 g Solvent: $(\text{mass of dissolved solute} / \text{mass of solvent}) \times 100$

- g / L Solution: (mass of dissolved solute / volume of solution)
- mol / L (Molarity): (moles of dissolved solute / volume of solution in L)

The workflow for this experimental protocol is visualized in the diagram below.



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Caption: Experimental workflow for determining the solubility of **5-Hexynenitrile**.

Conclusion

While specific quantitative solubility data for **5-hexynenitrile** is scarce, its molecular structure suggests good solubility in a wide array of common organic solvents, ranging from nonpolar hydrocarbons to polar alcohols. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust method for their determination. This information is crucial for optimizing reaction conditions, developing purification strategies, and formulating products containing this versatile chemical intermediate.

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